molecular formula C9H9BrFNO2 B15091430 3-(3-Bromo-5-fluorophenoxy)propanamide

3-(3-Bromo-5-fluorophenoxy)propanamide

Cat. No.: B15091430
M. Wt: 262.08 g/mol
InChI Key: UIXPRKQUXJQCSS-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenoxy)propanamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of propanamide, featuring a bromine and fluorine-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)propanamide typically involves the reaction of 3-bromo-5-fluorophenol with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the carbonyl carbon of the propionyl chloride, forming the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

3-(3-Bromo-5-fluorophenoxy)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenoxy)propanamide
  • 3-(4-Fluorophenoxy)-1-propanol
  • 3-(4-Hydroxyphenyl)propanamide

Uniqueness

3-(3-Bromo-5-fluorophenoxy)propanamide is unique due to the presence of both bromine and fluorine substituents on the phenoxy group. This combination can significantly influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenoxy)propanamide

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H2,12,13)

InChI Key

UIXPRKQUXJQCSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCC(=O)N

Origin of Product

United States

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